L-Arabinose-Diethyldithioacetal

Übersicht

Beschreibung

L-Arabinose diethyldithioacetal is a biomedical product utilized for various purposes in the industry. This compound is studied for its potential therapeutic applications in cancer treatment, particularly in combination with certain anti-tumor drugs .

Synthesis Analysis

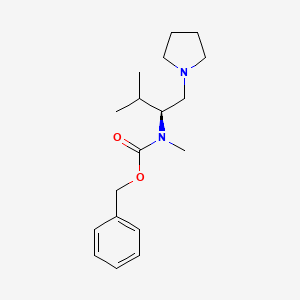

The synthesis of L-Arabinose involves various enzymes dealing with β-l-Ara f and α-l-Ara p residues .Molecular Structure Analysis

L-Arabinose, TMS diethyldithioacetal derivative contains total 82 bond(s); 30 non-H bond(s), 16 rotatable bond(s), and 2 sulfide(s) . The L-arabinose, acetylated diethyldithioacetal derivative molecule contains a total of 54 bond(s) There are 26 non-H bond(s), 4 multiple bond(s), 16 rotatable bond(s), 4 double bond(s), 4 ester(s) (aliphatic) and 2 sulfide(s) .Chemical Reactions Analysis

L-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain . The structure and function of aldopentose catabolism enzymes involved in oxidative non-phosphorylative pathways have been studied .Physical and Chemical Properties Analysis

DL-arabinose crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . The PXRD pattern of the racemic compound of DL-arabinose displays key characteristic peaks at 14, 15, and 20 ° (2 θ), whereas the key peaks for the D- and L-enantiomer arabinose are at 13, 21, and 22 (2 θ) .Wissenschaftliche Forschungsanwendungen

Herstellung von D-Tagatose

L-Arabinose-Isomerase (L-AI) wird häufig als effizienter Biokatalysator zur Herstellung von D-Tagatose durch Isomerisierung von D-Galactose verwendet . Es ist jedoch nach wie vor eine große Herausforderung, D-Tagatose mit der nativen (wildtypischen) L-AI in industriellem Maßstab effizient zu synthetisieren .

Molekulare Modifikation

Die molekulare Modifikation von L-AI kann die katalytische Effizienz gegenüber D-Galactose verbessern . Beispielsweise wurde die spezifische Aktivität der Doppelmutante F118M/F279I gegenüber D-Galactose im Vergleich zur Wildtyp-L-AI um 210,1 % erhöht .

Enzymatische Herstellung von D-Tagatose

Bei der enzymatischen Herstellung von D-Tagatose wurden Ausbeute und Umwandlungsrate von F118M/F279I im Vergleich zum Wildtyp um 81,2 % bzw. 79,6 % erhöht .

Herstellung funktionaler Süßstoffe

Funktionelle Süßstoffe, die eine ähnliche Süße wie Saccharose, aber einen viel niedrigeren Energiegehalt haben, werden in den letzten Jahren intensiv untersucht . L-Arabinose-Isomerase spielt eine entscheidende Rolle bei der Herstellung dieser funktionalen Süßstoffe .

Herstellung seltener Zucker

Seltene Zucker, das sind Monosaccharide und deren Derivate, die in der Natur nur selten vorkommen, haben in den letzten Jahren zunehmend Aufmerksamkeit von Wissenschaftlern und der Öffentlichkeit auf sich gezogen, da sie als kalorienarme Süßstoffe eingesetzt werden können . L-Arabinose-Isomerase ist an der Herstellung dieser seltenen Zucker beteiligt .

Hemmung von reaktiven Sauerstoffspezies

Der seltene Zucker D-Allose kann reaktive Sauerstoffspezies hemmen und die Proliferation von Krebszellen verhindern . Die Herstellung von D-Allose beinhaltet die Verwendung von L-Arabinose-Isomerase .

Wirkmechanismus

Target of Action

L-Arabinose diethyldithioacetal primarily targets the AraR protein , a key regulator of L-arabinose metabolism in bacteria . The AraR protein is a negative regulator involved in L-arabinose-inducible expression of the Bacillus subtilis araABDLMNPQ-abfA metabolic operon and of the araE/araR genes .

Mode of Action

The AraR protein binds specifically to DNA fragments carrying the promoter region of the ara genes . Binding of AraR to DNA is inhibited by L-arabinose . This results in two modes for AraR transcriptional repression that might correlate with different physiological requirements .

Pharmacokinetics

It is known that l-arabinose is a monosaccharide that is poorly absorbed in the gut .

Result of Action

The action of L-Arabinose diethyldithioacetal results in the regulation of the arabinose operon in Escherichia coli . This regulation impacts the host’s metabolic functions . Specifically, L-arabinose supplementation exhibits hypocholesterolemic effects in high-fat-high-sucrose diet-fed mice primarily due to regulation of bile acid metabolism-related pathways .

Action Environment

The action of L-Arabinose diethyldithioacetal is influenced by environmental factors such as diet. For instance, L-arabinose and sucrose cooperatively act on gut microbiota and exert anti-obesogenic effects . Specifically, L-arabinose suppresses diet-induced obesity in mice in the presence of sucrose .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

L-Arabinose interacts with several enzymes and proteins. For instance, the strain Escherichia coli can utilize L-arabinose as a sole carbon source for growth because the encoded L-Arabinose Isomerase can catalyze L-arabinose to L-ribulose . L-Ribulose is further transformed to L-ribulose-5-phosphate by L-ribulokinase .

Cellular Effects

L-Arabinose diethyldithioacetal has significant effects on various types of cells and cellular processes. For instance, L-Arabinose supplementation significantly reduced body weight gain, lowered circulating low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels, and efficiently alleviated hepatic inflammation and lipid accumulations in high-fat-high-sucrose diet-fed mice .

Molecular Mechanism

L-Arabinose diethyldithioacetal exerts its effects at the molecular level through several mechanisms. It inhibits cholesterol synthesis via downregulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). Additionally, it might facilitate reverse cholesterol transport, evidenced by the increased mRNA expressions of low-density lipoprotein receptor (LDL-R) and scavenger receptor class B type 1 (SR-B1) .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Arabinose diethyldithioacetal shows changes in its effects over time. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation showed significant effects over time, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Dosage Effects in Animal Models

The effects of L-Arabinose diethyldithioacetal vary with different dosages in animal models. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation at a dosage of 400 mg/kg/day for 12 weeks showed significant effects, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Metabolic Pathways

L-Arabinose diethyldithioacetal is involved in several metabolic pathways. For instance, it is involved in the metabolism of L-Arabinose, where it is converted to L-Ribulose by L-Arabinose Isomerase, and then to L-Ribulose-5-phosphate by L-Ribulokinase .

Transport and Distribution

Studies on L-Arabinose suggest that it is transported and distributed within cells and tissues via specific transporters .

Subcellular Localization

Studies on L-Arabinose suggest that it is localized in the Golgi apparatus, where it is involved in the synthesis of arabinosylated cell wall components .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of L-Arabinose diethyldithioacetal can be achieved through a multi-step process involving protection and deprotection of functional groups.", "Starting Materials": [ "L-Arabinose", "Diethyldithioacetal", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "L-Arabinose is protected with diethyldithioacetal in the presence of methanol and hydrochloric acid to form the diethyldithioacetal derivative.", "The protected arabinose is then treated with sodium hydroxide to remove the acetal protecting group and form the corresponding aldehyde.", "The aldehyde is then reacted with diethyldithioacetal in the presence of sodium sulfate and ethyl acetate to form the desired L-Arabinose diethyldithioacetal." ] } | |

CAS-Nummer |

43179-48-2 |

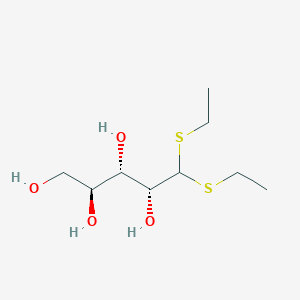

Molekularformel |

C9H20O4S2 |

Molekulargewicht |

256.4 g/mol |

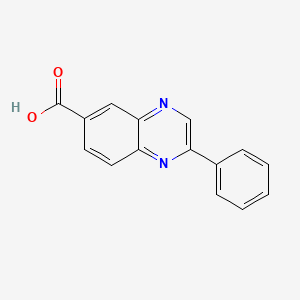

IUPAC-Name |

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |

InChI-Schlüssel |

IZQLWYVNJTUXNP-PRJMDXOYSA-N |

Isomerische SMILES |

CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC |

SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

Kanonische SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620651.png)

![1-[2-(4-Chlorophenylthio)acetyl]-4-phenylthiosemicarbazide](/img/structure/B1620654.png)

![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)